![molecular formula C8H9BrN2 B1287907 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 625100-00-7](/img/structure/B1287907.png)
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine
Overview
Description
“3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine” is a chemical compound with the molecular formula C8H9BrN2. It is a solid substance .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine” consists of a naphthyridine ring system, which is a bicyclic structure composed of two fused six-membered rings. One of the carbon atoms in the ring is substituted with a bromine atom .
Physical And Chemical Properties Analysis
“3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine” is a solid substance. Its molecular weight is 213.07 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors. It has a topological polar surface area of 24.9 Ų .
Scientific Research Applications
Anticancer Activity
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: has been studied for its potential in cancer treatment. The compound’s structure allows it to interact with various biological targets, potentially inhibiting the growth of cancer cells. Research has focused on synthesizing functionalized 1,6-naphthyridines to explore their anticancer properties . These studies include the examination of structure-activity relationships (SAR) and molecular modeling to understand how modifications to the naphthyridine core can enhance anticancer activity.
Anti-HIV Properties
The compound also shows promise in the treatment of HIV. Its pharmacological activity includes the ability to interfere with the replication process of the virus. By targeting specific proteins or enzymes that are crucial for the HIV life cycle, researchers aim to develop new therapeutic agents based on the naphthyridine scaffold .
Antimicrobial Applications
Due to its structural versatility, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine can be functionalized to create derivatives with potent antimicrobial properties. These derivatives can target a range of bacterial and fungal pathogens, providing a new avenue for the development of antibiotics .
Analgesic and Anti-inflammatory Uses
The compound’s analgesic and anti-inflammatory activities are of significant interest. It can be incorporated into molecules that modulate pain perception and inflammatory responses, offering potential for the creation of new pain relievers and anti-inflammatory medications .
Antioxidant Effects
Research indicates that naphthyridine derivatives can act as antioxidants. They can neutralize free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases. This property is being explored to develop treatments for conditions caused by oxidative damage .
Agricultural Chemicals
The reactivity of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine allows for the synthesis of compounds used in agriculture. These compounds can serve as the basis for new pesticides or herbicides, with the potential to improve crop protection and yield .
Mechanism of Action
Target of Action
It’s worth noting that naphthyridines, a class of compounds to which this molecule belongs, have been studied for their potential anticancer properties .
Mode of Action
It’s known that alkyl halides can react with naphthyridines to furnish n-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Result of Action
Related naphthyridines have shown potential anticancer activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZFIOXYROEMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590489 | |
Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
625100-00-7 | |
Record name | 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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